2-Chloro-1-methyl-5-nitro-1H-imidazole
Overview
Description
2-Chloro-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the class of nitroimidazoles. Nitroimidazoles are known for their diverse applications in pharmaceuticals, particularly as antibiotics and antiprotozoal agents . The compound features a nitro group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-nitro-1H-imidazole typically involves the nitration of 1-methylimidazole followed by chlorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position of the imidazole ring . The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride, which introduces the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines.
Major Products Formed
Oxidation: Formation of 2-Chloro-1-methyl-5-amino-1H-imidazole.
Reduction: Formation of 2-Chloro-1-methyl-5-hydroxy-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential use in the treatment of bacterial and parasitic infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methyl-5-nitro-1H-imidazole involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various biomolecules, leading to the disruption of cellular processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Ornidazole: Known for its antiprotozoal activity.
Uniqueness
2-Chloro-1-methyl-5-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 2-position and the nitro group at the 5-position makes it a valuable compound for various synthetic and medicinal applications .
Properties
IUPAC Name |
2-chloro-1-methyl-5-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-3(8(9)10)2-6-4(7)5/h2H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKWWTVJQDECA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235373 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86072-07-3 | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086072073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-methyl-5-nitro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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